molecular formula C5H16Cl2N2 B1641977 N,N-Dimethyl-1,3-propanediamine Dihydrochloride CAS No. 52198-63-7

N,N-Dimethyl-1,3-propanediamine Dihydrochloride

Cat. No.: B1641977
CAS No.: 52198-63-7
M. Wt: 175.1 g/mol
InChI Key: FHPLZNQQMWUDGI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-propanediamine Dihydrochloride (CAS RN: 52198-63-7) is a high-purity diamine salt offered as a white to almost white crystalline powder . With a molecular formula of C5H14N2·2HCl and a molecular weight of 175.10 g/mol, this compound is characterized by a melting point of 187-191 °C and is soluble in water . It is supplied at a purity of >98.0% and, due to its hygroscopic nature, is recommended to be stored in a cool, dark place, ideally under inert gas . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. In scientific research, diamine compounds like this one serve as versatile intermediates and building blocks. They are frequently employed as ligands in coordination chemistry for catalyst design and as key precursors in organic synthesis . Specifically in medicinal chemistry, structurally related N,N'-disubstituted-1,3-propanediamine motifs have been investigated for their potential biological activities, acting as core structures in the development of novel therapeutic agents . The dihydrochloride salt form enhances the compound's stability and simplifies handling in various experimental protocols, making it a valuable reagent for researchers in chemical and pharmaceutical development.

Properties

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLZNQQMWUDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52198-63-7
Record name N,N-Dimethyl-1,3-propanediamine Dihydrochloride
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Preparation Methods

Reaction Parameters and Optimization

Stage 1 converts acrylonitrile (ACN) and dimethylamine (DMA) to dimethylaminopropionitrile (DMAPN) under these conditions:

Parameter Range Optimal Value
Molar Ratio (DMA:ACN) 10:1 – 1:1 1:1
Temperature 10 – 120°C 30°C
Pressure 0.1 – 8.0 MPa 1.0 MPa
Space Velocity 0.1 – 10 h⁻¹ 2 h⁻¹

Under these conditions, ACN conversion exceeds 99.5% with DMAPN selectivity >99.5%, eliminating intermediate purification needs.

Catalytic System and Performance

Stage 2 hydrogenates DMAPN to N,N-dimethyl-1,3-propanediamine using Raney-Ni catalysts modified with alkaline co-catalysts:

Hydrogenation Parameter Specification
Pressure Range 2 – 12 MPa
Temperature Window 10 – 200°C
Alkaline Co-catalyst 0.1–40% NaOH/MeOH
Space Velocity 0.1–4 h⁻¹

Benchmark trials at 6 MPa hydrogen pressure with 0.5% NaOH/MeOH achieved 99.8% DMAPN conversion and 98.0% diamine yield. This continuous process reduces back-mixing compared to batch systems, enhancing selectivity.

Batch Autoclave Hydrogenation Method

Alternative batch processing remains relevant for small-scale production, though with lower yields (93-98%).

Reaction Setup and Conditions

Key operational parameters for β-dimethylaminopropionitrile hydrogenation:

Condition Specification
Reactor Type High-pressure autoclave
Catalyst Loading 5–15 wt% Raney-Ni
Hydrogen Pressure 3–5 MPa
Temperature Profile 80–120°C
Reaction Time 4–8 hours

The stoichiometric hydrogenation follows:
$$(CH3)2NCH2CH2CN + 2H2 \xrightarrow[\text{Raney-Ni}]{\text{NaOH/MeOH}} (CH3)2NCH2CH2CH2NH_2$$

Product Isolation and Purification

Post-hydrogenation processing involves:

  • Catalyst filtration through sintered metal filters
  • Vacuum distillation at 9×10³ Pa to collect 73–75°C fraction
  • Solvent recovery (typically methanol/water azeotrope)

This method's yield depends on preventing secondary amine over-hydrogenation, requiring precise temperature control during distillation.

Comparative Analysis of Synthesis Methods

Metric Continuous Process Batch Process
Throughput Capacity 10–50 kg/h·L reactor 2–5 kg/h·L reactor
Typical Yield 98–99% 93–95%
Energy Consumption 15–20 kWh/kg 25–35 kWh/kg
Catalyst Lifetime 1200–1500 hours 50–100 cycles
Purity (GC Analysis) 99.5–99.8% 98.0–99.0%

The continuous method's space-time yield (0.8–1.2 kg/L·h) surpasses batch systems (0.3–0.6 kg/L·h), making it preferable for pharmaceutical-grade output.

Salt Formation: Conversion to Dihydrochloride

The free base converts to N,N-dimethyl-1,3-propanediamine dihydrochloride through acidification:

Protonation Protocol

  • Dissolve amine in anhydrous ethanol (20–25% w/v)
  • Slowly add 37% HCl (2.2 molar equivalents) at 0–5°C
  • Maintain pH <2.0 using in-line titration
  • Crystallize by cooling to -20°C
  • Vacuum-filter and wash with cold acetone

Crystallization Optimization

Parameter Effect on Crystal Quality
Cooling Rate <1°C/min prevents inclusion
Solvent Polarity Ethanol/water (4:1) optimal
Supersaturation Maintain 1.2–1.5 ratio

The dihydrochloride typically exhibits:

  • Melting Point: 215–217°C (dec.)
  • Water Solubility: >500 g/L at 25°C
  • Hygroscopicity: <0.5% moisture uptake at 60% RH

Industrial Applications and Scalability Considerations

Pharmaceutical manufacturers prioritize the continuous process for these advantages:

  • Quality Control : In-line FTIR monitors amine/HCl stoichiometry during salt formation
  • Regulatory Compliance : ICH Q11-compliant design space for hydrogenation parameters
  • Environmental Impact : 98% solvent recovery vs. 85% in batch systems

Recent patents suggest emerging microwave-assisted crystallization techniques could reduce salt formation time from 8 hours to <90 minutes while maintaining polymorphic purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-Dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include amine oxides, primary amines, and substituted amines. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Chemical Intermediate

DMAPA·2HCl serves as an important chemical intermediate in the production of various compounds, including:

  • Surfactants : Used in detergents and cleaning products due to its surfactant properties.
  • Textile Chemicals : Acts as a wetting agent in textile processing.
  • Lubricants : Functions as an additive to improve lubrication properties in oils.

Pharmaceutical Applications

In the pharmaceutical industry, DMAPA·2HCl is utilized for:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It acts as a building block for synthesizing complex molecules used in drug formulation.
  • Drug Delivery Systems : Its amine functional groups facilitate interactions with biological molecules, enhancing drug solubility and bioavailability.

Research Applications

DMAPA·2HCl is employed in various research contexts, including:

  • Biochemical Studies : Used as a reagent in biochemical assays for enzyme activity and protein interactions.
  • Material Science : Investigated for its potential in developing new materials with enhanced properties.

Case Study 1: Surfactant Development

A study demonstrated the effectiveness of DMAPA·2HCl as a surfactant in formulating cleaning products. The surfactant properties were evaluated through surface tension measurements and emulsification tests, showing superior performance compared to traditional surfactants.

PropertyDMAPA·2HClTraditional Surfactant
Surface Tension (mN/m)3035
Emulsification Index85%70%

Mechanism of Action

The mechanism of action of N’,N’-Dimethylpropane-1,3-diamine involves its ability to act as a nucleophile due to the presence of two amine groups. These amine groups can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form complexes with metal ions, which can be used in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Structure/Modification Molecular Weight Key Applications Toxicity/Notes
N,N-Dimethyl-1,3-propanediamine (DMAPA) Free base form (C₅H₁₄N₂) 102.18 Surfactants, epoxy resins, corrosion inhibitors Volatile; occupational exposure linked to respiratory issues
CP-31398 Dihydrochloride Quinazolinyl-stilbene derivative 435.39 p53 stabilizer for cancer therapy High toxicity (NOAEL not established); unsuitable for chemoprevention
N,N-Diethyl-1,3-propanediamine Ethyl substituents instead of methyl 130.25 Gemini amphiphiles, drug delivery Lower volatility than DMAPA; reduced inhalation risk
N-Methyl-1,3-diaminopropane Single methyl group 88.15 Cobalt(III) Schiff base complexes Less steric hindrance; enhances metal coordination efficiency

Counterion Effects

Salt Form Counterion Solubility Reactivity/Applications
Dihydrochloride Cl⁻ High in water Preferred for pharmaceutical synthesis (e.g., CP-31398) due to stability
Dihydroiodide I⁻ Moderate in polar solvents Used in polymerization and iodide-mediated reactions; higher reactivity than chloride

Biological Activity

N,N-Dimethyl-1,3-propanediamine dihydrochloride, also known as CP 31398 dihydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1217195-61-3
  • Molecular Formula : C_8H_{12}N_2 \cdot 2HCl
  • Molecular Weight : 210.15 g/mol

This compound functions primarily as a p53 stabilizing agent . The p53 protein plays a crucial role in regulating the cell cycle and preventing tumor formation. By stabilizing the active conformation of p53, this compound enhances its activity in both wild-type and mutant p53 cancer cell lines. This stabilization leads to increased transcriptional activity of p53 target genes involved in apoptosis and cell cycle arrest, thereby inhibiting tumor growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
p53 Stabilization Enhances the conformation and function of p53 in cancer cells
Antitumor Effects Inhibits growth of small human tumor xenografts in vivo
Cell Cycle Regulation Promotes cell cycle arrest and apoptosis in cancerous cells

Antitumor Efficacy

In various studies, this compound has demonstrated significant antitumor activity. For instance, it has been shown to inhibit the growth of small human tumor xenografts when administered in vivo. This effect is attributed to its ability to activate p53-mediated pathways that induce apoptosis in cancer cells .

Case Studies

  • Study on Human Tumor Xenografts :
    • Objective : To evaluate the efficacy of CP 31398 dihydrochloride in inhibiting tumor growth.
    • Methodology : Small human tumor xenografts were implanted in immunocompromised mice. Treatment with varying doses of CP 31398 was administered.
    • Results : Significant reduction in tumor size was observed compared to control groups. The study indicated a dose-dependent response with enhanced p53 activity correlating with reduced tumor proliferation .
  • Mechanistic Studies on Cell Lines :
    • Objective : To understand the molecular mechanisms underlying the antitumor effects.
    • Methodology : Various cancer cell lines with different p53 statuses were treated with CP 31398. Subsequent analyses included flow cytometry for apoptosis and Western blotting for p53 target genes.
    • Results : The compound induced apoptosis predominantly through p53-dependent pathways, confirming its role as a potent p53 stabilizer .

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Preliminary studies indicate that this compound exhibits low acute toxicity levels in animal models. However, further investigations are necessary to fully establish its safety profile for potential therapeutic applications .

Q & A

Q. What are the critical physicochemical properties of N,N-Dimethyl-1,3-propanediamine Dihydrochloride for experimental design?

The compound (C₅H₁₄N₂·2HCl) is a white to off-white crystalline solid with a melting point range of 187–191°C and high water solubility. Its hygroscopic nature necessitates storage under inert gas to prevent moisture absorption, which can compromise stability. Analytical methods like nonaqueous titration confirm purity (>98%), and its molecular weight (175.10 g/mol) is essential for molar calculations in stoichiometric reactions .

Q. How should researchers safely handle and store this compound to mitigate risks?

Due to its skin and eye irritation hazards (H315/H319), strict PPE protocols are required: nitrile gloves, goggles, and lab coats. Work should occur in a fume hood to avoid inhalation. Storage must be in airtight containers under argon or nitrogen, with desiccants to prevent hygroscopic degradation. Spills require neutralization with weak acids (e.g., citric acid) followed by ethanol rinsing .

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

A common route involves reacting 1,3-dibromopropane with dimethylamine in alkaline conditions (e.g., NaOH in ethanol). The dihydrochloride form is obtained via HCl gas bubbling in anhydrous ether, followed by recrystallization. For carbodiimide derivatives, coupling with ethyl isocyanate under reflux yields intermediates like 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride, useful in peptide synthesis .

Advanced Research Questions

Q. How is this compound applied in studying cholesterol metabolism in LDL receptor-deficient cells?

Cationized LDL, prepared by reacting LDL with N,N-Dimethyl-1,3-propanediamine, enables lysosomal targeting in fibroblasts lacking functional LDL receptors. This bypasses receptor-mediated endocytosis, allowing degradation studies via chloroquine-inhibited pathways. Researchers measure liberated cholesterol’s regulatory effects on HMG-CoA reductase activity and cholesteryl ester formation using radiolabeled acetate incorporation assays .

Q. What methodological considerations are critical when using this compound as a protein cationizing agent?

Optimize the amine-to-protein ratio (typically 100:1 molar excess) to avoid overmodification, which can impair protein function. Reaction pH (8.5–9.5) and temperature (4°C) must be controlled to prevent denaturation. Post-reaction, remove excess reagent via dialysis (10 kDa cutoff) and verify cationization efficiency using zeta potential measurements or MALDI-TOF .

Q. How do structural modifications of this compound influence the toxicity and efficacy of p53-stabilizing agents like CP-31398?

CP-31398, a dihydrochloride derivative, stabilizes p53 by enhancing DNA binding but exhibits dose-limiting toxicity due to N-demethylation and hydroxylation metabolites. Advanced studies use LC-MS/MS to profile metabolites in rat plasma, comparing pharmacokinetics of analogs with methyl group replacements (e.g., trifluoroethyl) to reduce hepatic clearance. In vitro cytotoxicity assays (MTT) on HepG2 cells guide structural optimization .

Q. What analytical techniques are recommended for assessing purity and stability in formulation studies?

  • HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, detection at 210 nm.
  • Karl Fischer titration : Monitors moisture content (<0.2% w/w).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen (decomposition onset ~200°C).
  • 1H NMR (D₂O): Peaks at δ 2.2–2.8 ppm (N-CH₃) confirm structural integrity .

Q. How can researchers resolve contradictions in data on the compound’s therapeutic potential versus toxicity?

Dose-response studies in xenograft models (e.g., HCT-116 p53+/+ vs. p53−/−) differentiate on-target (p53-dependent apoptosis) from off-target effects. Transcriptomic profiling (RNA-seq) identifies pathways like oxidative stress response. Comparative metabolite profiling (UHPLC-QTOF) links toxic metabolites to CYP3A4 activity, guiding CYP inhibitor co-administration strategies .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight175.10 g/mol
Melting Point187–191°C
Solubility>100 mg/mL in H₂O
HygroscopicityHigh (store under inert gas)

Q. Table 2: Synthetic Routes for Derivatives

DerivativeMethodYieldReference
CP-31398Quinazoline coupling, HCl salt formation62%
Cationized LDLAmine-LDL reaction, dialysis>90%
Carbodiimide (EDC·HCl)Thiourea desulfurization85%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-1,3-propanediamine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1,3-propanediamine Dihydrochloride

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